5-Chloro-2-phenylthiazolo[5,4-b]pyridine
Description
Properties
CAS No. |
101560-81-0 |
|---|---|
Molecular Formula |
C12H7ClN2S |
Molecular Weight |
246.72 g/mol |
IUPAC Name |
5-chloro-2-phenyl-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H7ClN2S/c13-10-7-6-9-12(15-10)16-11(14-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
BPAJTCHCVLSESU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)N=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)N=C(C=C3)Cl |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
5-Chloro-2-phenylthiazolo[5,4-b]pyridine and its derivatives exhibit promising biological activities:
- Antimicrobial Properties : A study investigating secondary metabolites from the endophytic fungus Penicillium janthinellum identified a thiazolo[5,4-b]pyridine alkaloid with antimicrobial activity against various pathogenic fungi and drug-resistant bacteria. This suggests potential applications in developing new antimicrobial agents .
- Anticancer Activity : Certain derivatives of thiazolo[5,4-b]pyridine have been shown to inhibit phosphoinositide 3-kinase (PI3K), a critical target in cancer therapy. Compounds exhibiting nanomolar range inhibition are particularly valuable for targeted tumor treatments .
Material Science Applications
In addition to biological applications, 5-Chloro-2-phenylthiazolo[5,4-b]pyridine is being explored for its properties in material science:
- Electron Transport Materials : Research has focused on synthesizing new materials based on thiazolo[5,4-b]pyridine for use in electronic devices. These compounds are designed to enhance electron transport capabilities in organic semiconductors, potentially leading to advancements in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Table 1: Synthesis Conditions and Yields
| Entry | Method | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| 1 | Laser Irradiation | None | 1 hour | 90 |
| 2 | Thermal Activation | Sabinene | 16 hours | 66 |
| 3 | Microwave Irradiation | Sabinene | 2 hours | 64 |
| Compound | Target | Activity (IC50) |
|---|---|---|
| Thiazolo[5,4-b]pyridine Alkaloid | Antifungal (Candida) | >100 µM |
| PI3K Inhibitor Derivative | Cancer Cell Lines | <10 nM |
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyridyl vs. Phenyl Substitutions
- PI3Kα Inhibition : Replacing the pyridyl group (e.g., in compound 19a ) with phenyl reduces PI3Kα inhibitory activity. For example, 19a (2-pyridyl, 4-morpholinyl) exhibits an IC50 of 3.6 nM, whereas phenyl-substituted analogues show >10-fold lower potency . This suggests the pyridyl group enhances hydrogen bonding or charge interactions with Lys802 in PI3Kα.
- c-KIT Inhibition : In contrast, phenyl derivatives like 6h (3-(trifluoromethyl)phenyl) demonstrate moderate c-KIT inhibition (IC50 = 9.87 µM), highlighting scaffold adaptability across targets .
Role of the 5-Chloro Group
The 5-chloro substituent in the target compound likely improves binding through hydrophobic interactions or electronic effects. Chlorine’s electron-withdrawing nature may stabilize charge interactions, as seen in chloro-substituted sulfonamide derivatives (e.g., 19b , IC50 = 4.6 nM for PI3Kα) .
Table 1: Substituent Effects on Enzymatic Activity
Heterocycle Variations
Thiazolo[5,4-b]pyridine vs. Isoxazolo[5,4-b]pyridine
- Antibacterial Activity: Sulfonamide isoxazolo[5,4-b]pyridines (e.g., compound 2) inhibit Pseudomonas aeruginosa and E.
- Synthetic Accessibility : Isoxazolo derivatives are synthesized via reactions with aryl sulfonic chlorides, whereas thiazolo derivatives often require thiocyanate-mediated cyclization .
Thiazolo vs. Isothiazolo Derivatives
Isothiazolo[5,4-b]pyridines, such as ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate, exhibit fluorescence properties and analgesic activity, diverging from the kinase inhibition profile of thiazolo derivatives .
Q & A
Q. What are the common synthetic routes for 5-Chloro-2-phenylthiazolo[5,4-b]pyridine, and what critical parameters optimize yield and purity?
The synthesis of thiazolo[5,4-b]pyridine derivatives typically involves multi-step organic reactions. For example, 6-chloro-2-(chloromethyl)-thiazolo[5,4-b]pyridine is synthesized in five steps starting from 2-amino-5-chloropyridine, including cyclization using phosphorus oxychloride and functionalization via nucleophilic substitution . Key parameters include:
- Temperature control : Precise regulation (e.g., 0–5°C for cyclization) minimizes side reactions.
- Purification : Column chromatography or recrystallization ensures high purity (>95%).
- Reagent stoichiometry : Excess phosphorus oxychloride (1.5–2.0 equiv) enhances cyclization efficiency.
For phenyl-substituted derivatives, Suzuki-Miyaura coupling may introduce the phenyl group, requiring palladium catalysts and inert conditions .
Q. What analytical techniques are essential for characterizing 5-Chloro-2-phenylthiazolo[5,4-b]pyridine?
Rigorous characterization involves:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 287.0521 for CHClNS) .
- X-ray crystallography : Resolves 3D structure, critical for docking studies .
Advanced Research Questions
Q. How does the substitution pattern on the thiazolo[5,4-b]pyridine core influence PI3K inhibitory activity?
Structure-activity relationship (SAR) studies reveal:
Q. How can researchers resolve contradictions in enzymatic inhibition data across PI3K isoforms for thiazolo[5,4-b]pyridine derivatives?
Discrepancies in isoform selectivity (e.g., compound 19a’s IC for PI3Kα = 3.6 nM vs. PI3Kβ = 36 nM) arise from:
Q. What strategies enhance the bioavailability of thiazolo[5,4-b]pyridine derivatives in anticancer research?
Bioavailability optimization involves:
- Solubility enhancement : Introduce polar groups (e.g., sulfonamides) to improve aqueous solubility .
- Metabolic stability : Fluorine substitution at meta/para positions reduces CYP450-mediated oxidation .
- Prodrug design : Esterification of carboxyl groups (e.g., ethyl esters) facilitates membrane permeability .
For example, 4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibits a logP of 2.8 and >80% plasma stability after 24 hours .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the reactivity of 5-Chloro-2-phenylthiazolo[5,4-b]pyridine in cross-coupling reactions?
Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40% vs. 75%) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
